

Application Notes and Protocols for Macrocyclization with Bis(2-formylphenyl) Ether

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Compound of Interest

Compound Name: *Bis(2-formylphenyl) Ether*

Cat. No.: *B1268485*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-formylphenyl) ether is a versatile aromatic dialdehyde that serves as a valuable precursor for the synthesis of novel macrocyclic compounds. The spatial arrangement of its two formyl groups makes it an ideal building block for macrocyclization reactions, particularly through Schiff base condensation with diamines. The resulting macrocycles, possessing a defined cavity and a semi-rigid structure, are of significant interest in supramolecular chemistry, host-guest chemistry, and as scaffolds in drug discovery. This document provides a detailed experimental protocol for a [2+2] macrocyclization of **bis(2-formylphenyl) ether** with ethylenediamine to yield a tetraimine dibenzo-macrocycle.

General Reaction Scheme

The protocol described herein focuses on the [2+2] condensation reaction between two molecules of **bis(2-formylphenyl) ether** and two molecules of ethylenediamine to form a 22-membered macrocycle. This reaction proceeds via the formation of four carbon-nitrogen double bonds (imines) under thermodynamic control.

Experimental Protocol: Synthesis of the [2+2] Macrocycle

This protocol details the synthesis of the tetraimine macrocycle from **bis(2-formylphenyl) ether** and ethylenediamine.

Materials and Equipment:

- **Bis(2-formylphenyl) ether**
- Ethylenediamine
- Anhydrous Methanol (MeOH)
- Chloroform (CHCl₃)
- Hexane
- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Filtration apparatus (Büchner funnel and flask)
- NMR tubes
- Mass spectrometer

Procedure:

- Reactant Preparation: In a 100 mL round-bottom flask, dissolve **bis(2-formylphenyl) ether** (1.0 mmol, 226.23 mg) in 40 mL of anhydrous methanol. Stir the solution at room temperature until the solid is completely dissolved.
- Addition of Diamine: To the stirred solution of the dialdehyde, add a solution of ethylenediamine (1.0 mmol, 60.10 mg, approximately 67 µL) in 10 mL of anhydrous

methanol dropwise over a period of 10 minutes.

- Reaction under Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. Let the reaction proceed under reflux for 12-24 hours. The formation of a precipitate may be observed during this time.
- Isolation of the Product: After the reflux period, allow the reaction mixture to cool to room temperature. A solid product is expected to precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.
- Washing and Drying: Wash the collected solid sequentially with cold methanol (2 x 10 mL) and hexane (2 x 10 mL) to remove any unreacted starting materials and impurities. Dry the purified product under vacuum to obtain the final macrocyclic compound as a solid.
- Characterization: Characterize the final product using standard analytical techniques:
 - ^1H NMR and ^{13}C NMR Spectroscopy: Dissolve a small sample of the dried product in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to confirm its structure.
 - Mass Spectrometry: Determine the mass of the product to confirm the formation of the [2+2] macrocycle.

Data Presentation

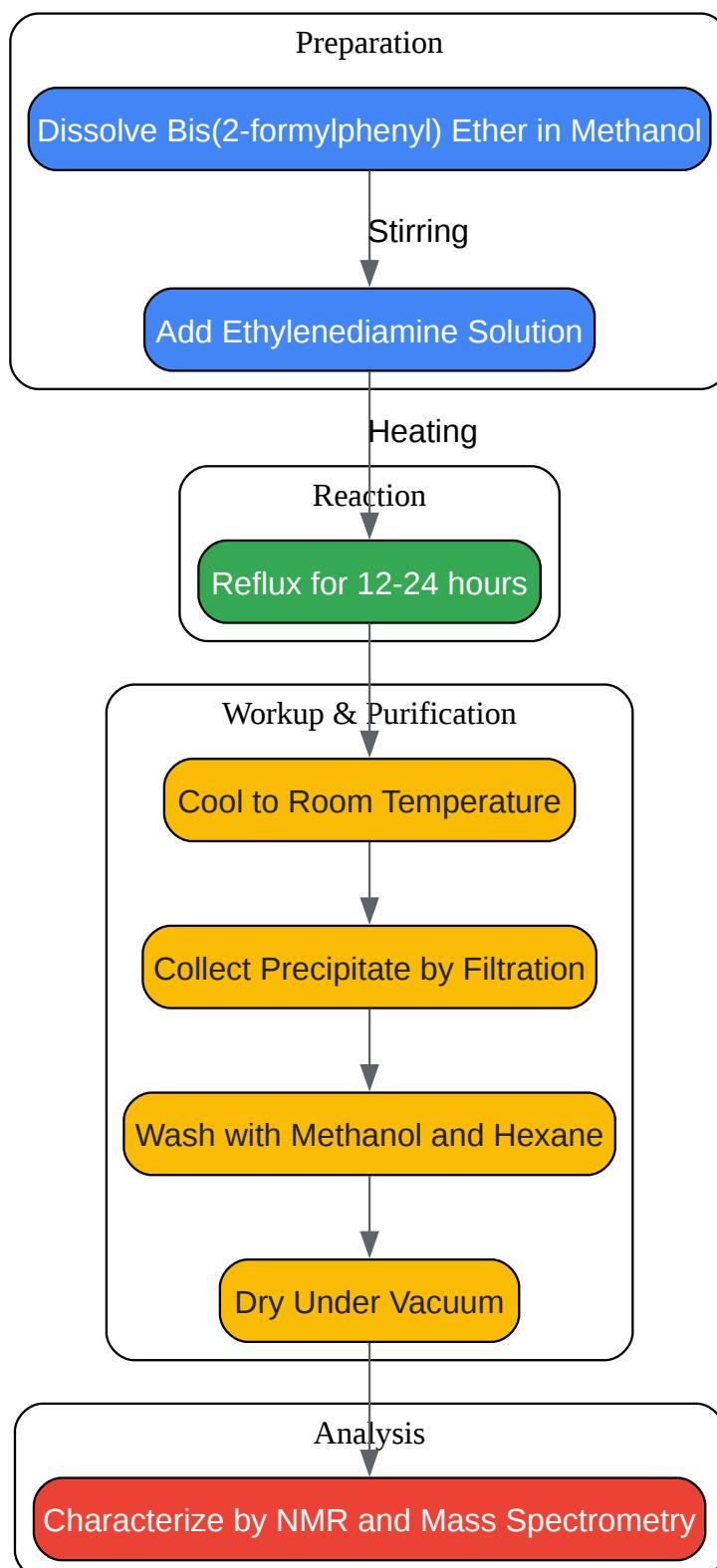
Table 1: Summary of Reaction Parameters and Expected Results

Parameter	Value
Stoichiometry (Dialdehyde:Diamine)	1:1
Solvent	Anhydrous Methanol
Concentration	~0.02 M
Reaction Temperature	Reflux (~65 °C)
Reaction Time	12-24 hours
Expected Results	
Product Appearance	Off-white to pale yellow solid
Expected Yield	60-80% [1]

Table 2: Predicted Spectroscopic Data for the [2+2] Macrocyclic

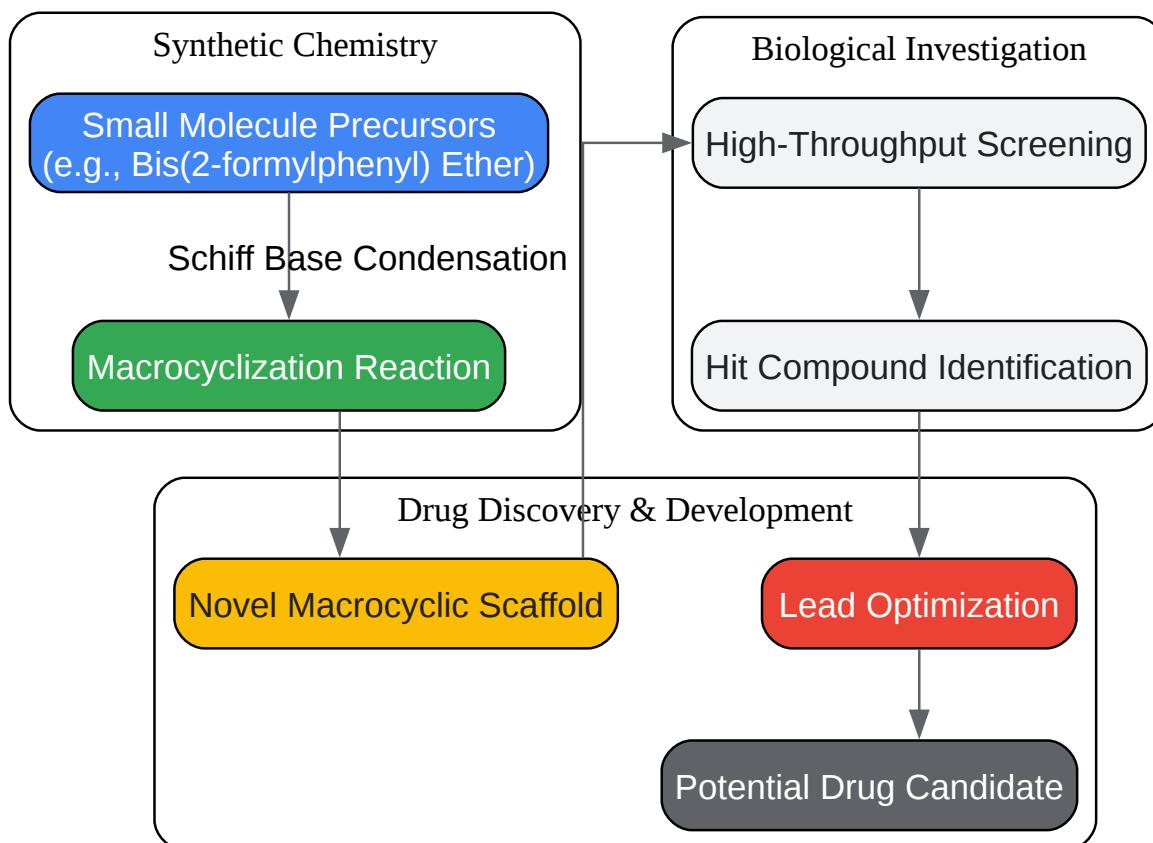
Analysis	Expected Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 8.30-8.50 (s, 4H, -CH=N-), 7.00-7.80 (m, 16H, Ar-H), 3.80-4.00 (s, 8H, -N-CH ₂ -CH ₂ -N-) [2] [3]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 160-165 (-CH=N-), 120-158 (Ar-C), 55-60 (-N-CH ₂ -CH ₂ -N-) [2] [4]
Mass Spectrometry (ESI-MS)	m/z: [M+H] ⁺ calculated for C ₃₂ H ₂₈ N ₄ O ₄ : 533.22. Found: ~533.22

Visualization



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Caption: Experimental workflow for the synthesis of the [2+2] macrocycle.



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Caption: Role of macrocyclization in generating potential therapeutic agents.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Methanol is flammable and toxic; avoid inhalation and contact with skin.
- Chloroform is a suspected carcinogen; handle with extreme care.
- Ethylenediamine is corrosive and a skin and respiratory irritant.

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